molecular formula C4HCl2IN2 B155428 2,4-Dichloro-5-iodopyrimidine CAS No. 13544-44-0

2,4-Dichloro-5-iodopyrimidine

Cat. No. B155428
CAS RN: 13544-44-0
M. Wt: 274.87 g/mol
InChI Key: RGJNPJRAXMSHKN-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-iodopyrimidine is a halogenated pyrimidine derivative that has been utilized as an intermediate in the synthesis of various chemical compounds. It is particularly valuable in the field of medicinal chemistry for the construction of complex molecules.

Synthesis Analysis

The synthesis of halogenated pyrimidines often involves the strategic substitution of halogen atoms on the pyrimidine ring. For instance, the synthesis of 5-bromo-2-iodopyrimidine, a closely related compound, is achieved through palladium-catalysed cross-coupling reactions, which demonstrates the potential synthetic routes that may be applicable to 2,4-dichloro-5-iodopyrimidine as well . Additionally, the synthesis of 2,4-dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine provides insight into the chlorination and alkylation steps that could be relevant for synthesizing 2,4-dichloro-5-iodopyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be determined using techniques such as X-ray crystallography. For example, the structure of a regioselective displacement reaction product of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia was elucidated using this method, which could be analogous to the structural determination of 2,4-dichloro-5-iodopyrimidine .

Chemical Reactions Analysis

Halogenated pyrimidines participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. The utility of 5-bromo-2-iodopyrimidine in palladium-catalysed cross-coupling reactions is a case in point, showcasing the reactivity of such compounds in forming diverse substituted pyrimidines . This reactivity is likely shared by 2,4-dichloro-5-iodopyrimidine, making it a versatile intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by the presence of halogen atoms, which can affect their reactivity and solubility. While specific data on 2,4-dichloro-5-iodopyrimidine is not provided, the properties of similar compounds, such as 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, have been studied for their use in solid-phase synthesis, indicating the importance of understanding these properties for practical applications .

Scientific Research Applications

Photolysis in Benzene and Heteroarenes

Photolysis of 2,4-Dichloro-5-iodopyrimidine in solutions like benzene and heteroarenes leads to the formation of 5-(2-heteroaryl)- and 5-(phenyl)-pyrimidines. This reaction is significant for the convenient and high-yield synthesis of these compounds (Allen et al., 1977).

Redetermination of 5-Iodouracil

5-Iodouracil, closely related to 2,4-Dichloro-5-iodopyrimidine, was redetermined to understand its molecular structure better, enhancing the precision of geometric parameters, which is crucial for further research and applications (Portalone, 2008).

Solubility Measurements

The solubilities of 2,4-Dichloro-5-methoxypyrimidine, a variant of 2,4-Dichloro-5-iodopyrimidine, were determined in various solvents. Understanding the solubility properties of such compounds is essential for their application in various chemical processes (Liu et al., 2010).

Functionalization of Dichloropyridines

Research on the functionalization of dichloropyridines, including compounds like 2,4-Dichloro-3-iodopyridine, provides insights into the selective introduction of functional groups, which is a fundamental aspect of chemical synthesis and pharmaceutical research (Marzi et al., 2001).

Use in Palladium-Catalysed Cross-Coupling Reactions

5-Bromo-2-iodopyrimidine, similar to 2,4-Dichloro-5-iodopyrimidine, was utilized in palladium-catalysed cross-coupling reactions. This methodology is essential for the efficient synthesis of various substituted pyrimidine compounds (Goodby et al., 1996).

Synthesis of Labeled 5-Amino-4-iodopyrimidine

The preparation of labeled 5-Amino-4-iodopyrimidine demonstrates the importance of such compounds in carbon–nitrogen and carbon–carbon bond formations, relevant in pharmacological and biochemical research (Latli et al., 2008).

Synthesis of Disubstituted Pyrimidinyl Nucleosides

A novel method for synthesizing diverse 2,4-disubstituted pyrimidinyl nucleosides was developed using sequential reactions of 2,4-dichloropyrimidines, highlighting their role in the advancement of nucleoside chemistry (Kubelka et al., 2010).

Crystal Structure Studies

Studying the crystal structure of compounds like 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine provides insights into the molecular configuration, critical for the design of potential drugs for anti-tumor and anti-viral applications (Li et al., 2014).

Thiazolo[4,5-d]pyrimidine Derivatives

The formation of new thiazolo[4,5-d]pyrimidine derivatives from 2,4-dichloro-5-iodopyrimidine demonstrates its versatility in the synthesis of heterocyclic compounds, which are valuable in various chemical and pharmaceutical applications (Bakavoli et al., 2006).

Pyrimidinyl Ketones Synthesis

Studies on the synthesis of pyrimidinyl ketones using halopyrimidines, including 2,4-Dichloro-5-iodopyrimidine, contribute to the development of new synthetic methodologies in organic chemistry (Tanji et al., 1982).

Synthesis of the Antimalarial Drug Pyrimethamine

The Suzuki coupling of 5-halopyrimidines, related to 2,4-Dichloro-5-iodopyrimidine, was used in the synthesis of the antimalarial drug pyrimethamine, showcasing the importance of such compounds in the development of therapeutic agents (Richardson & Stevens, 2002).

Safety And Hazards

2,4-Dichloro-5-iodopyrimidine is classified as acutely toxic if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . Safety measures include wearing protective equipment and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

While specific future directions for 2,4-Dichloro-5-iodopyrimidine are not detailed in the search results, it is known that there is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups at the 4-position of the pyrimidine ring is expected to enhance binding affinity with serotonin (5-HT) receptor sites .

properties

IUPAC Name

2,4-dichloro-5-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IN2/c5-3-2(7)1-8-4(6)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJNPJRAXMSHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294754
Record name 2,4-Dichloro-5-iodopyrimidine
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Molecular Weight

274.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-iodopyrimidine

CAS RN

13544-44-0
Record name 2,4-Dichloro-5-iodopyrimidine
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Record name NSC 97872
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Record name 13544-44-0
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Record name 2,4-Dichloro-5-iodopyrimidine
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Record name 2,4-Dichloro-5-iodopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
T Kubelka, L Slavětínská, B Klepetářová, M Hocek - 2010 - Wiley Online Library
A new modular synthesis of diverse 2,4‐disubstituted pyrimidin‐5‐yl C‐2′‐deoxyribonucleosides by sequential regioselective reactions of 2,6‐dichloropyrimidin‐5‐yl C‐nucleosides …
DW Allen, DJ Buckland, IW Nowell - Journal of the Chemical Society …, 1976 - pubs.rsc.org
The molecular structure of the title compound has been determined by single-crystal X-ray analysis. Crystals are monoclinic, a= 11.08(1), b= 4.823(5), c= 15.86(1)Å, β= 92.1(1)Z= 4, …
Number of citations: 6 pubs.rsc.org
DW Allen, DJ Buckland, BG Hutley… - Journal of the …, 1977 - pubs.rsc.org
Photolysis of 5-iodo-, 2-chloro-5-iodo-, and 2,4-dichloro-5-iodo-pyrimidine in solutions of heteroarenes (furan, thiophen, pyrrole, and 1-methylpyrrole) or benzene in acetonitrile affords …
Number of citations: 19 pubs.rsc.org
T Kubelka, L Slavětínská, M Hocek - Synthesis, 2012 - thieme-connect.com
A new modular synthesis of diverse 2, 4-disubstituted pyrimidin-5-yl C-2′-deoxyribonucleosides by sequential regioselective reactions of 2, 6-dichloropyrimidin-5-yl C-nucleoside was …
Number of citations: 9 www.thieme-connect.com
T Kaiho - Iodine Chemistry and Applications, 2014 - Wiley Online Library
The majority of halogenated drugs contain fluorine, followed by chlorine, while those with bromine are rare. Only a few iodine‐containing drugs are known such as the thyroid hormone …
Number of citations: 2 onlinelibrary.wiley.com
DJ Buckland - 1978 - search.proquest.com
The synthesis of a series of 2-chloro-5-(hetero) arylpyrimidines and 5-(hetero) arylpyrimidines has been investigated. The aryl substituted pyrimidines are readily obtainable from [3-(…
Number of citations: 4 search.proquest.com
B Das, NG Kundu - Synthetic Communications, 1988 - Taylor & Francis
N-Iodosuccinimide in trifluoroacetic acid and trifluoroacetic anhydride was found to be an excellent reagent for the conversion of 2,4-dialkoxy pyrimidines to 2,4-dialkoxy-5-…
Number of citations: 37 www.tandfonline.com
M Weinberger, F Berndt, R Mahrwald… - The Journal of …, 2013 - ACS Publications
The 4-aminophthalimide C-nucleoside 1 was designed as an isosteric DNA base surrogate, and a synthetic route to nucleoside 1 together with the 2,4-diaminopyrimidine-C-nucleoside …
Number of citations: 62 pubs.acs.org
NM Goudgaon, YA El-Kattan, X Xia… - … Nucleotides & Nucleic …, 1997 - Taylor & Francis
Previous biochemical and pharmacological studies indicated that 5-o-carboranyl-2′-deoxyuridine is a lead candidate for boron neutron capture therapy. This prompted the …
Number of citations: 15 www.tandfonline.com
NM Goudgaon, GF El-Kattan… - … , Nucleotides & Nucleic …, 1994 - Taylor & Francis
The synthesis and encouraging biological findings with boron-containing nucleosides, such as 5-dihydroxyboryl-2′-deoxyuridine, which could be used for boron neutron capture …
Number of citations: 87 www.tandfonline.com

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